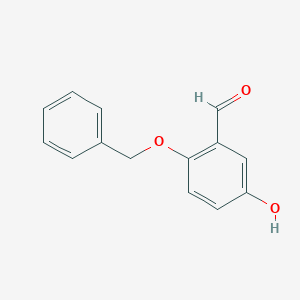

2-(Benzyloxy)-5-hydroxybenzaldehyde

Descripción general

Descripción

2-Benzyloxy-5-hydroxy-benzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, characterized by the presence of a benzyloxy group at the 2-position and a hydroxy group at the 5-position on the benzene ring. This compound is known for its white crystalline solid form and distinctive aromatic odor. It is slightly soluble in water but readily dissolves in organic solvents such as ethanol and dimethylformamide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-5-hydroxy-benzaldehyde can be synthesized through various methods. One common approach involves the condensation reaction between 2-hydroxybenzaldehyde and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 2-Benzyloxy-5-hydroxy-benzaldehyde often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The compound is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Aldehyde Reduction to Alcohol

The aldehyde group undergoes efficient reduction to a primary alcohol using sodium borohydride (NaBH₄). In methanol at 0–20°C, this reaction achieves 98% yield within 40 minutes:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH₄ (2 eq) | MeOH | 0→20°C | 40 min | 98% |

This protocol preserves the benzyl ether and free phenolic hydroxyl groups. The product, 2-(benzyloxy)-5-hydroxybenzyl alcohol, requires no purification for subsequent reactions.

Heterocycle Formation via Condensation

The aldehyde participates in cyclocondensation reactions with 2-aminothiophenol to form benzothiazole derivatives. While direct data for this specific compound is limited, analogous reactions with 2,4-dihydroxybenzaldehyde derivatives show:

| Substrate | Product | Conditions | Key Application |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 2-(2,4-Dihydroxyphenyl)benzothiazole | Na₂S₂O₅, reflux, 6 hr | MAO-B inhibitor precursors |

For 2-(benzyloxy)-5-hydroxybenzaldehyde, the free 5-hydroxy group could enable similar benzothiazole formation while retaining the 2-benzyloxy protecting group for later deprotection.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution. The benzyloxy group (strongly activating, ortho/para-directing) and 5-hydroxy group (moderately activating, meta-directing) create competing directing effects. Experimental data from related systems suggest:

| Position | Reactivity Profile | Example Reaction |

|---|---|---|

| 4 (para) | Favored for electrophilic attack | Nitration, sulfonation |

| 6 (meta) | Secondary site for substitution | Halogenation under mild conditions |

This selectivity enables sequential functionalization for complex molecule synthesis.

Protecting Group Manipulation

The benzyl ether serves as a temporary protecting group, removable via catalytic hydrogenation or acidic conditions. While specific deprotection data for this compound is unavailable, standard protocols apply:

| Method | Conditions | Compatibility Notes |

|---|---|---|

| H₂/Pd-C | EtOH, RT, 2 hr | Preserves aldehyde group |

| BCl₃ | DCM, -78°C, 30 min | Avoids reduction of aldehydes |

Post-deprotection, the resulting dihydroxybenzaldehyde derivatives enable further functionalization at previously protected positions.

Nucleophilic Addition at Aldehyde

The aldehyde undergoes nucleophilic additions, though literature examples focus on protected derivatives. For 2-benzyloxy-5-methoxybenzaldehyde, Grignard reactions proceed with >85% yield in THF at -15°C. Similar reactivity is expected for the 5-hydroxy analog, though chelation effects may require modified conditions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(Benzyloxy)-5-hydroxybenzaldehyde is being investigated for its potential as a lead compound in drug discovery. Its derivatives have shown promise in several therapeutic areas:

- Antioxidant Activity : Compounds derived from this aldehyde exhibit significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .

- Neuroprotective Effects : A study revealed that derivatives designed from this compound possess potent MAO-B inhibitory activity, making them promising candidates for treating Parkinson's disease . For instance, compound 3h demonstrated an IC50 value of 0.062 µM for MAO-B inhibition and showed excellent neuroprotective effects.

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a precursor for synthesizing various biologically active compounds:

- Chalcone Derivatives : It is used in synthesizing novel chalcone derivatives with potential antimicrobial activity.

- Xanthone Glucosides : The compound can also be employed in the synthesis of xanthone glucosides, which are secondary metabolites with diverse biological activities.

Methods of Synthesis

Several methods exist for synthesizing this compound:

- Refluxing with AlCl3 : The compound can be synthesized by refluxing with aluminum chloride in benzene.

- Cyclization Reactions : It can also be obtained as a side product from the cyclization of substituted benzoic acids.

These methods highlight the compound's versatility and potential for modifications that could lead to new derivatives with enhanced biological activities.

Biological Activities

Research indicates that this compound and its derivatives possess various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that synthesized derivatives exhibit antimicrobial properties against several pathogens.

- Metal Chelating Ability : Some derivatives have demonstrated significant metal-chelating abilities, which may contribute to their neuroprotective effects by reducing metal-induced toxicity .

Case Study 1: Parkinson's Disease Treatment

A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized based on the structure of this compound. These compounds exhibited strong MAO-B inhibitory activity and antioxidant effects, indicating their potential as multifunctional agents for treating Parkinson's disease .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing novel chalcone derivatives from this compound. The resulting compounds were screened for antimicrobial activity, showing promising results against various bacterial strains, which could lead to new treatments for infections.

Mecanismo De Acción

The mechanism of action of 2-Benzyloxy-5-hydroxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

2-Benzyloxybenzaldehyde: Lacks the hydroxy group at the 5-position, making it less reactive in certain biochemical applications.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties and applications.

2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group, affecting its solubility and reactivity.

Uniqueness: 2-Benzyloxy-5-hydroxy-benzaldehyde’s unique combination of functional groups makes it particularly valuable in synthetic chemistry and biochemical research. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other benzaldehyde derivatives .

Actividad Biológica

2-(Benzyloxy)-5-hydroxybenzaldehyde, with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol, is an organic compound notable for its diverse biological activities. This compound is characterized by a benzyloxy group attached to the benzene ring at the 2-position and a hydroxyl group at the 5-position, which contributes to its unique chemical reactivity and biological properties.

Chemical Structure and Properties

The structural features of this compound play a critical role in its biological activity. The presence of both a hydroxyl and a benzyloxy group enhances its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| Functional Groups | Hydroxyl, Benzyloxy |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial effects against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

- Inhibition of Cytochrome P450 Enzymes : Initial findings suggest that this compound may inhibit key cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This inhibition could have implications for drug-drug interactions, as these enzymes are crucial in drug metabolism.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which are relevant in mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is known to interact with various cellular pathways:

- Antimicrobial Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

- Cytochrome P450 Interaction : The inhibition of CYP enzymes suggests that the compound may alter the pharmacokinetics of co-administered drugs, necessitating further investigation into its role in drug metabolism.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound in antibiotic development.

- Pharmacokinetic Interaction Study : In vitro studies assessed the interaction of this compound with human liver microsomes to evaluate its effect on CYP enzyme activity. Results indicated a significant inhibition of CYP1A2 and CYP2C19, suggesting that this compound could influence the metabolism of drugs processed by these enzymes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

Propiedades

IUPAC Name |

5-hydroxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUNCTWMFHQFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594899 | |

| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161192-21-8 | |

| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.